molecular formula C10H8F2N2 B13686663 2-(3,5-difluorophenyl)-5-methyl-1H-imidazole

2-(3,5-difluorophenyl)-5-methyl-1H-imidazole

Cat. No.: B13686663
M. Wt: 194.18 g/mol
InChI Key: GSMRGCJEHPRCDX-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-5-methyl-1H-imidazole is a chemical compound characterized by the presence of a difluorophenyl group and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-difluorophenyl)-5-methyl-1H-imidazole typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated imidazole in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Difluorophenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

2-(3,5-Difluorophenyl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of metabolic pathways. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with caspase enzymes, which play a crucial role in programmed cell death .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(3,5-difluorophenyl)-5-methyl-1H-imidazole exhibits unique properties due to the presence of the methyl group on the imidazole ring. This structural difference can influence its reactivity and biological activity, making it a compound of particular interest in various research applications .

Properties

Molecular Formula

C10H8F2N2

Molecular Weight

194.18 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H8F2N2/c1-6-5-13-10(14-6)7-2-8(11)4-9(12)3-7/h2-5H,1H3,(H,13,14)

InChI Key

GSMRGCJEHPRCDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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